2-[(Benzo[b]thiophen-3(2H)-on-2-ylidene}methyl]phenyl benzoate
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Overview
Description
2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL BENZOATE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL BENZOATE typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions.
Introduction of the Oxo Group: The oxo group at the 3-position can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the benzothiophene derivative with an aldehyde or ketone under basic conditions.
Esterification: The final step involves esterification of the phenyl group with benzoic acid or its derivatives using catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzothiophenes.
Scientific Research Applications
2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL BENZOATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL ACETATE
- **2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL PROPIONATE
Uniqueness
2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL BENZOATE is unique due to its specific ester linkage with benzoic acid, which can influence its chemical reactivity and biological activity. This ester linkage can enhance its lipophilicity, making it more suitable for certain applications compared to its acetate or propionate analogs.
Properties
Molecular Formula |
C22H14O3S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H14O3S/c23-21-17-11-5-7-13-19(17)26-20(21)14-16-10-4-6-12-18(16)25-22(24)15-8-2-1-3-9-15/h1-14H/b20-14- |
InChI Key |
RWTIAVYPUHTIPX-ZHZULCJRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=C\3/C(=O)C4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=C3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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